molecular formula C14H11F3N2O5S B1412351 N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858250-61-9

N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Cat. No. B1412351
M. Wt: 376.31 g/mol
InChI Key: DDEDEGDJXSXOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide” is a chemical compound with the linear formula C8H7F3N2O2 . It is related to 2-nitro-4-(trifluoromethyl)phenol, which is the major product of solution phase photodecomposition of fluorodifen .

Scientific Research Applications

  • Photodynamic Therapy Applications

    • N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, through its derivatives, shows potential in photodynamic therapy, particularly in cancer treatment. A study highlighted the synthesis and characterization of a zinc phthalocyanine derivative substituted with benzenesulfonamide groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Use in Solid-Phase Synthesis

    • Benzenesulfonamide derivatives have been used as key intermediates in solid-phase synthesis for chemical transformations. This application includes rearrangements to yield diverse privileged scaffolds, important in various chemical syntheses and modifications (Fülöpová & Soural, 2015).
  • Antimicrobial Applications

    • Synthesis studies of benzenesulfonamide derivatives have shown antimicrobial activity against various bacterial species. Such derivatives have been investigated for their structural and antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
  • Enzyme Inhibition for Therapeutic Applications

    • Derivatives of N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide have been synthesized and evaluated as inhibitors of specific enzymes like kynurenine 3-hydroxylase, with potential therapeutic applications in neurological and psychiatric disorders (Röver et al., 1997).
  • Development of Progesterone Receptor Antagonists

    • Research has led to the development of benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, which are important in treating diseases like uterine leiomyoma, endometriosis, and breast cancer. This research offers a novel scaffold for these antagonists, distinct from other nonsteroidal PR antagonists (Yamada et al., 2016).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. It’s important to handle all chemical compounds with appropriate safety measures, and to refer to Material Safety Data Sheets (MSDS) or other safety resources when available .

properties

IUPAC Name

N-methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O5S/c1-18-25(22,23)11-5-3-10(4-6-11)24-13-7-2-9(19(20)21)8-12(13)14(15,16)17/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEDEGDJXSXOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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